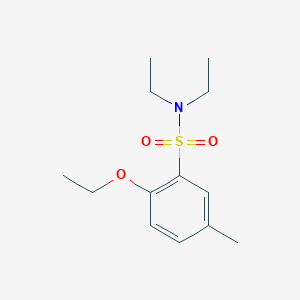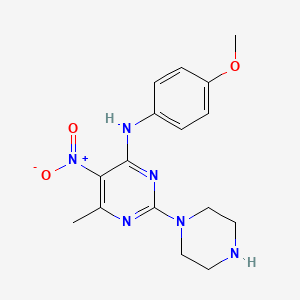
N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine, also known as MNPA, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been found to exhibit potential pharmacological activities, including antitumor, antiviral, and antifungal properties.
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine is not fully understood. However, studies have suggested that this compound may exert its pharmacological activities by inhibiting the activity of certain enzymes, including thymidylate synthase and dihydrofolate reductase. These enzymes are involved in the synthesis of DNA, which is essential for the growth and proliferation of cancer cells, viruses, and fungi.
Biochemical and Physiological Effects:
This compound has been found to exhibit both biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the replication of HSV-1 and HSV-2 by interfering with viral DNA synthesis. In addition, this compound has been found to inhibit the growth of Candida albicans by disrupting the fungal cell wall.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine for lab experiments is its potential as a lead compound for the development of new antitumor, antiviral, and antifungal agents. This compound has been found to exhibit potent pharmacological activities, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the study of N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine. One area of research could focus on the development of new derivatives of this compound with improved pharmacological properties. Another area of research could focus on the development of new drug delivery systems for this compound, which could improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential of this compound for the treatment of other diseases, such as viral infections and fungal infections.
Synthesis Methods
N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylamine with 2,4-dichloro-5-nitro-pyrimidine, followed by the reaction with 1-piperazine. Another method involves the reaction of 4-methoxyphenylamine with 2,4-dichloro-5-nitro-pyrimidine, followed by the reaction with 1-methylpiperazine.
Scientific Research Applications
N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine has been extensively studied for its potential pharmacological activities. In vitro studies have shown that this compound exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as antifungal activity against Candida albicans.
properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-5-nitro-2-piperazin-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-11-14(22(23)24)15(19-12-3-5-13(25-2)6-4-12)20-16(18-11)21-9-7-17-8-10-21/h3-6,17H,7-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCPAPKVBXNHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCNCC2)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

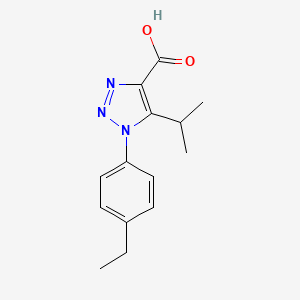
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038473.png)

![4,4'-bis[(3-carboxypropanoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5038501.png)

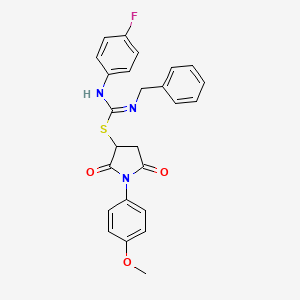
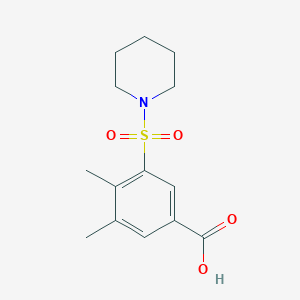
![3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)
![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)
![N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5038559.png)
![methyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5038565.png)

